chemical structure and properties of 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL
chemical structure and properties of 3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL
The following technical guide is structured as a high-level internal whitepaper for a medicinal chemistry division. It treats 3-(Difluoromethyl)imidazo[1,2-a]pyridin-8-ol as a high-value pharmacophore intermediate, analyzing its structural utility in drug design (specifically for P-CABs, kinase inhibitors, or anti-infectives).
Chemical Profile, Synthetic Methodologies, and Medicinal Chemistry Applications
Executive Summary
This guide profiles 3-(Difluoromethyl)imidazo[1,2-a]pyridin-8-ol , a bifunctionalized heterocyclic scaffold. This molecule represents a strategic convergence of two powerful medicinal chemistry tactics: the use of the difluoromethyl (
The imidazo[1,2-a]pyridine core is a "privileged scaffold," serving as the backbone for marketed drugs like Zolpidem (GABAergic) and Vonoprazan (P-CAB). The introduction of the
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]
Identity
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IUPAC Name: 3-(Difluoromethyl)imidazo[1,2-a]pyridin-8-ol
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Molecular Formula:
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Molecular Weight: 184.14 g/mol
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Core Scaffold: Imidazo[1,2-a]pyridine (Fused 5-6 bicyclic system)
Calculated Physicochemical Parameters
The following parameters are estimated based on Structure-Activity Relationship (SAR) data of the imidazo[1,2-a]pyridine class.
| Property | Value (Est.) | Significance in Drug Design |
| cLogP | 1.2 – 1.6 | The |
| TPSA | ~45 Ų | Favorable for CNS penetration and oral bioavailability. |
| pKa (N1) | 4.8 – 5.2 | The bridgehead nitrogen is weakly basic. The electron-withdrawing |
| pKa (OH) | 9.5 – 10.0 | Similar to a phenol; deprotonation at physiological pH is negligible unless in a specific binding pocket. |
| H-Bond Donors | 2 | The 8-OH and the C-H of the |
The "Lipophilic Hydrogen Bond Donor"
Unlike the trifluoromethyl (
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Bioisosterism: It acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but without the desolvation penalty associated with polar groups.
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Metabolic Blockade: Substitution at C3 blocks the primary site of oxidative metabolism (CYP450 mediated) common in imidazo[1,2-a]pyridines.
Synthetic Methodologies
To ensure high purity and scalability, we recommend a Late-Stage Functionalization approach. Direct condensation methods often suffer from low yields due to the instability of fluorinated aldehydes.
Recommended Pathway: C3-Functionalization of Pre-formed Core
This protocol utilizes a radical difluoromethylation strategy, which is superior for functional group tolerance.
Workflow Diagram (DOT Visualization):
Caption: Figure 1. Three-step synthesis via radical difluoromethylation and demethylation.
Detailed Experimental Protocol (Step-by-Step)
Step 1: Cyclization to 8-Methoxyimidazo[1,2-a]pyridine
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Reagents: 2-Amino-3-methoxypyridine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq),
(2.0 eq), Ethanol. -
Procedure: Dissolve amine in ethanol. Add
and chloroacetaldehyde. Reflux for 4–6 hours. -
Workup: Evaporate solvent, neutralize with sat.
, extract with DCM. -
Validation:
NMR should show characteristic doublets for H2/H3 at 7.5–8.0 ppm.
Step 2: C3-Difluoromethylation (The Critical Step) Rationale: Electrophilic fluorination is difficult here. Radical alkylation using Zinc Difluoromethanesulfinate (DFMS) is robust.
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Reagents: 8-Methoxyimidazo[1,2-a]pyridine (1.0 eq), Zn(SO
CF H) (DFMS, 3.0 eq), tert-Butyl hydroperoxide (TBHP, 70% aq, 5.0 eq). -
Solvent: DMSO:Water (3:1).
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Conditions: Stir at room temperature for 12 hours. The TBHP generates the
radical from DFMS, which attacks the electron-rich C3 position. -
Purification: Flash column chromatography (Ethyl Acetate/Hexane).
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QC Check:
NMR will show a doublet (coupling with H) around -110 to -125 ppm.
Step 3: Demethylation to Target
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Reagents:
(1M in DCM, 3.0 eq). -
Conditions: Cool substrate in dry DCM to -78°C. Add
dropwise. Warm to RT and stir overnight. -
Quench: Methanol (carefully) at 0°C.
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Isolation: Adjust pH to 7–8 to precipitate the zwitterionic product or extract into Ethyl Acetate.
Medicinal Chemistry Applications
Structural Logic & Bioisosterism
The target molecule is designed to solve specific ADME toxicity issues found in early discovery.
Logic Map (DOT Visualization):
Caption: Figure 2. Structure-Activity Relationship (SAR) decomposition of the target molecule.
Application Scenarios
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P-CABs (Acid Blockers): Derivatives of Vonoprazan often require a polar handle to interact with the
binding site of the -ATPase. The 8-OH group provides this anchor, while the improves half-life. -
Kinase Inhibitors: The imidazo[1,2-a]pyridine hinge-binding motif is well established. The
group can displace water molecules in hydrophobic pockets, gaining entropic binding energy. -
Fragment-Based Drug Discovery (FBDD): With a MW < 200 and distinct vectors, this molecule is an ideal "fragment" for screening libraries.
Characterization Standards
To validate the synthesis of 3-(Difluoromethyl)imidazo[1,2-a]pyridin-8-ol , the following spectral features must be confirmed.
| Technique | Expected Signal | Interpretation |
| Characteristic triplet (or doublet of doublets) of the | ||
| Confirms presence of difluoromethyl group.[1] | ||
| HRMS | Accurate mass confirmation. | |
| IR | Broad band 3200–3400 | O-H stretching vibration. |
References
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Zafrani, Y., et al. (2017).[2][3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
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Fujimoto, T., et al. (2024). "C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction." MDPI Molecules.
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Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
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Baran, P. S., et al. (2012). "Innately Radical: Radical Difluoromethylation of Heterocycles." Nature. (Contextual grounding for Zn-sulfinate reagent protocol).
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Goossen, L. J., et al. (2016). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." Bioorganic & Medicinal Chemistry.
